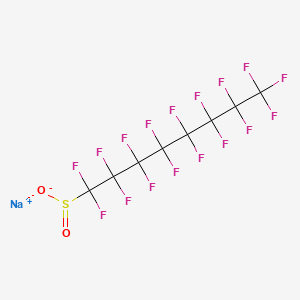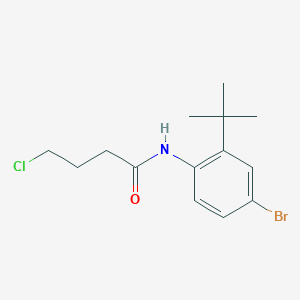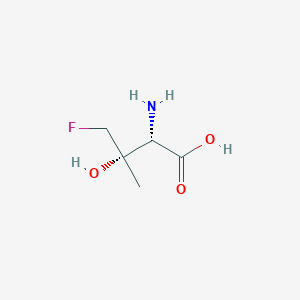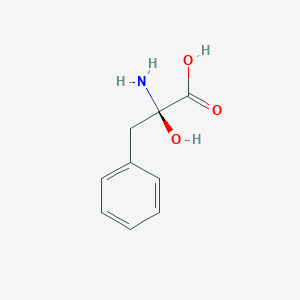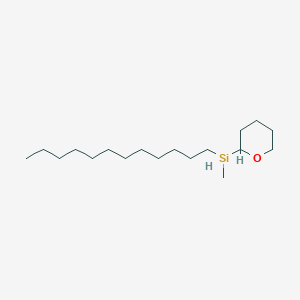
Dodecyl-methyl-(oxan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl-methyl-(oxan-2-yl)silane is an organosilicon compound that features a silane group bonded to a dodecyl chain and an oxane ring. This compound is part of the broader class of organofunctional silanes, which are known for their ability to act as coupling agents, linking organic and inorganic materials. These compounds are widely used in various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl-methyl-(oxan-2-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, typically a platinum or rhodium complex . Another method involves the thiol-Michael addition reaction, where a thiol group reacts with an acrylate in the presence of a catalyst such as dimethylphenylphosphine .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl-methyl-(oxan-2-yl)silane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives with reduced functional groups.
Substitution: Formation of various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Dodecyl-methyl-(oxan-2-yl)silane has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of dodecyl-methyl-(oxan-2-yl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silane group, which can undergo hydrolysis to form silanol groups that subsequently condense to form siloxane bonds. These bonds are responsible for the compound’s effectiveness as a coupling agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylmethylsiloxane: Similar in structure but lacks the oxane ring.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group instead of the oxane ring.
Dimethyldichlorosilane: A simpler silane compound used in the production of various siloxanes
Uniqueness
Dodecyl-methyl-(oxan-2-yl)silane is unique due to the presence of the oxane ring, which imparts additional stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring robust and durable bonding .
Propriétés
Numéro CAS |
68037-76-3 |
|---|---|
Formule moléculaire |
C18H38OSi |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
dodecyl-methyl-(oxan-2-yl)silane |
InChI |
InChI=1S/C18H38OSi/c1-3-4-5-6-7-8-9-10-11-14-17-20(2)18-15-12-13-16-19-18/h18,20H,3-17H2,1-2H3 |
Clé InChI |
CNPNCCZOMSLZRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[SiH](C)C1CCCCO1 |
Numéros CAS associés |
68037-76-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


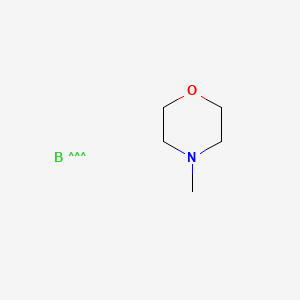
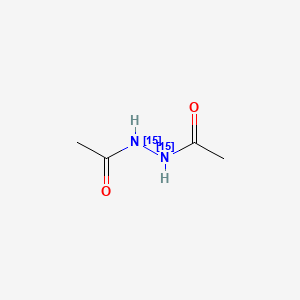
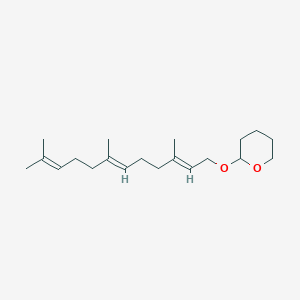
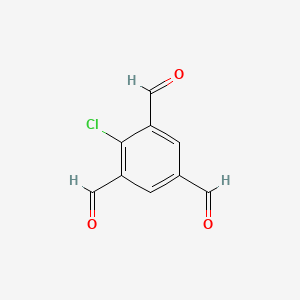
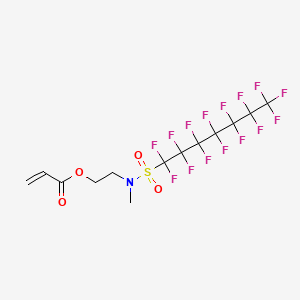
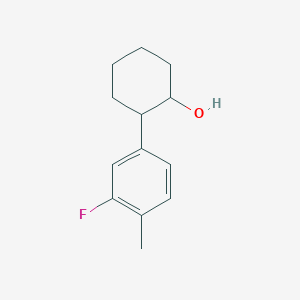
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
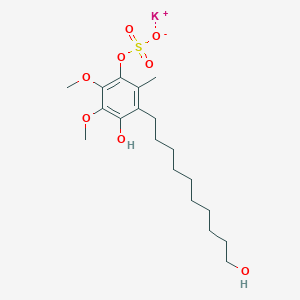
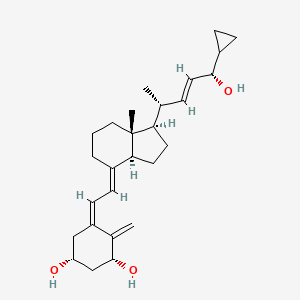
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
